molecular formula C24H24O4 B14260787 (2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane CAS No. 171406-50-1

(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane

Cat. No.: B14260787
CAS No.: 171406-50-1
M. Wt: 376.4 g/mol
InChI Key: FZSJJLUEBOLEBN-HSZRJFAPSA-N
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Description

(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane typically involves the reaction of epoxides with aromatic compounds under specific conditions. One common method includes the use of a base-catalyzed reaction where the oxirane ring is formed through an intramolecular cyclization process. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring into diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control .

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, diols, and ketones, depending on the type of reaction and reagents used.

Scientific Research Applications

(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can affect molecular pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • Tris(4-methoxyphenyl)amine (TPA)
  • N,N,N’,N’-tetrakis(4-methoxyphenyl)-1,4-phenylenediamine (TPPA)
  • N,N,N’,N’-tetrakis(4-methoxyphenyl)-1,1’-biphenyl-4,4’-diamine (TPB)
  • Tris(4-(4,4’-dimethoxyphenylaminyl)phenyl)amine (TPAPA)

Uniqueness

Compared to these similar compounds, (2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane is unique due to its oxirane ring, which imparts distinct reactivity and potential for forming diverse chemical products. This structural feature makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

171406-50-1

Molecular Formula

C24H24O4

Molecular Weight

376.4 g/mol

IUPAC Name

(2R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxirane

InChI

InChI=1S/C24H24O4/c1-25-21-12-8-19(9-13-21)24(28-17-23-16-27-23,18-6-4-3-5-7-18)20-10-14-22(26-2)15-11-20/h3-15,23H,16-17H2,1-2H3/t23-/m1/s1

InChI Key

FZSJJLUEBOLEBN-HSZRJFAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H]4CO4

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CO4

Origin of Product

United States

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